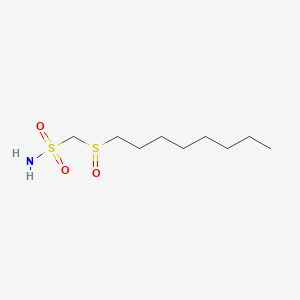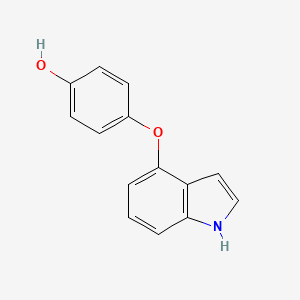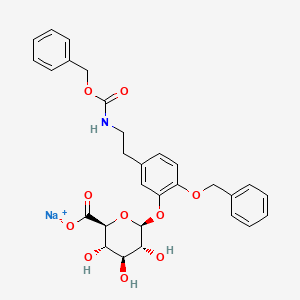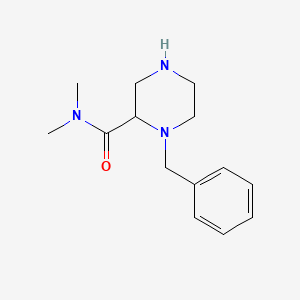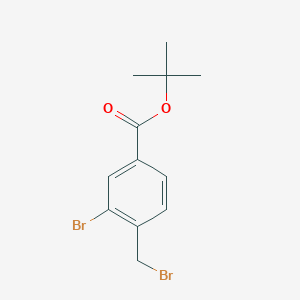![molecular formula C11H7ClN4 B13867406 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)
5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 2-position further distinguishes this compound. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminopyrimidine with phenylhydrazine under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
Substitution Reactions: Products include 5-amino-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine and 5-thio-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine.
Oxidation and Reduction: Products include oxides and amines of the parent compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs).
Pathways Involved: It inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another closely related compound with similar biological activities
Uniqueness
5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and modulate key signaling pathways makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-7-6-9-14-10(15-16(9)11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
BHPLSQIMGHBDST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
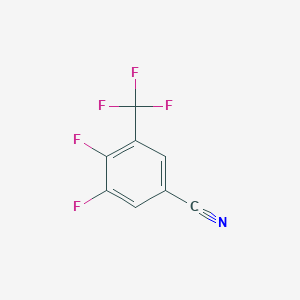
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
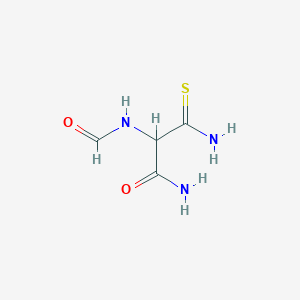
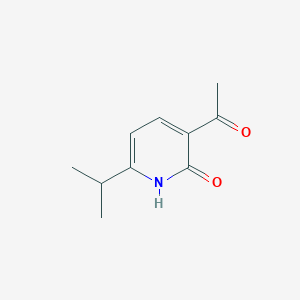
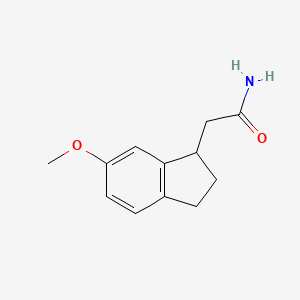

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
